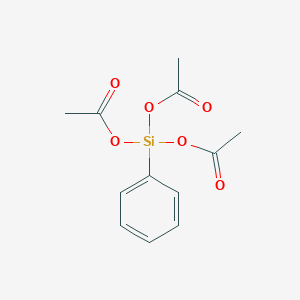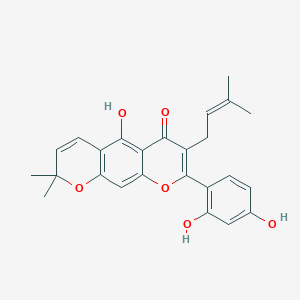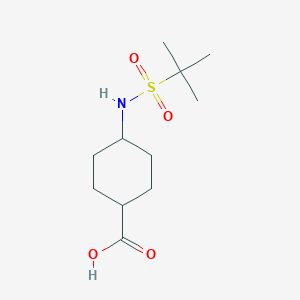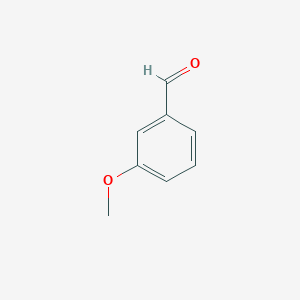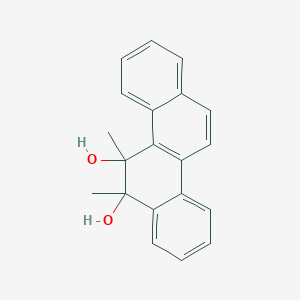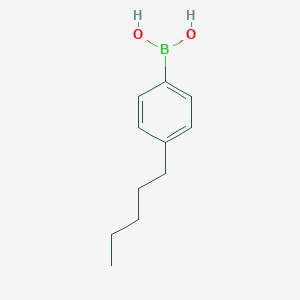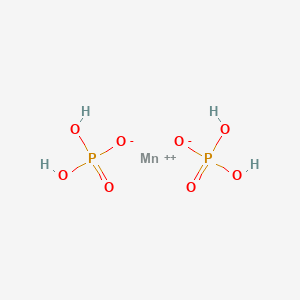![molecular formula C14H12N2O2 B106901 2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole CAS No. 18726-01-7](/img/structure/B106901.png)
2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the oxadiazole family, which has been extensively studied for their biological and pharmacological properties. In
Mecanismo De Acción
The mechanism of action of 2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways and molecular targets. For instance, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer progression and metastasis. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. It also increases the levels of glutathione (GSH), an antioxidant that protects cells from oxidative damage. Moreover, this compound has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole in lab experiments is its high purity and yield. This ensures that the results obtained from the experiments are reliable and reproducible. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research of 2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole. One of the directions is to investigate its potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular diseases. Another direction is to explore its mechanism of action in more detail, particularly its interaction with molecular targets and signaling pathways. Additionally, studies can be conducted to optimize the synthesis method of this compound to improve its yield and purity.
Métodos De Síntesis
The synthesis of 2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole involves the reaction of 4-methylbenzyl hydrazine with furan-2-carboxylic acid, followed by cyclization with phosphoryl chloride. This method has been reported to yield a high purity and yield of the compound.
Aplicaciones Científicas De Investigación
2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anti-cancer activity of this compound by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. Moreover, 2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole has demonstrated neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
18726-01-7 |
|---|---|
Nombre del producto |
2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole |
Fórmula molecular |
C14H12N2O2 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
2-[5-[(4-methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H12N2O2/c1-10-2-4-11(5-3-10)8-12-6-7-13(18-12)14-16-15-9-17-14/h2-7,9H,8H2,1H3 |
Clave InChI |
LZSJRPMFWHMXGD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC2=CC=C(O2)C3=NN=CO3 |
SMILES canónico |
CC1=CC=C(C=C1)CC2=CC=C(O2)C3=NN=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



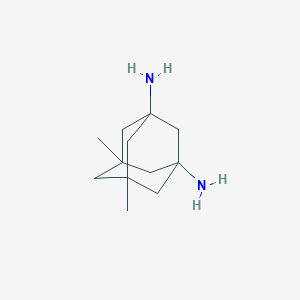
![Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-](/img/structure/B106821.png)
